2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that features both indole and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzo[d]thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetic anhydride, trifluoromethoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action for 2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties.
4,5-diphenyl-1H-imidazole: Used in the synthesis of various organic compounds.
Indole-3-acetic acid: A well-known plant hormone.
Uniqueness
What sets 2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H15F3N4O3S |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H15F3N4O3S/c1-11(28)24-14-3-2-4-16-13(14)7-8-27(16)10-18(29)26-19-25-15-6-5-12(9-17(15)31-19)30-20(21,22)23/h2-9H,10H2,1H3,(H,24,28)(H,25,26,29) |
InChI Key |
LGHJYRHZFDWANT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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